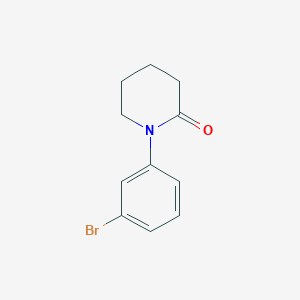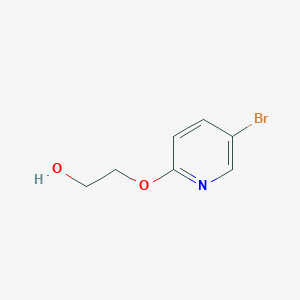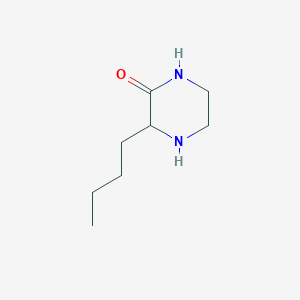
1-(3-Bromphenyl)piperidin-2-on
Übersicht
Beschreibung
The compound "1-(3-Bromophenyl)piperidin-2-one" is a brominated piperidinone derivative. Piperidinones are a class of organic compounds that contain a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, bonded to a carbonyl group. The presence of the bromophenyl group suggests potential for interesting chemical properties and reactivity due to the electron-withdrawing nature of the bromine atom.
Synthesis Analysis
The synthesis of related brominated piperidinone compounds involves various strategies. For instance, the preparation of a Schiff base related to the compound was achieved by refluxing 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde, indicating the use of a condensation reaction for the synthesis of bromophenyl derivatives . Another related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was resolved into its enantiomers using a chiral column, which suggests that the compound of interest could also exhibit stereoisomerism and might be separated using similar chromatographic techniques .
Molecular Structure Analysis
The molecular structure of bromophenyl piperidinones can be complex due to the potential for stereoisomerism. The study of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, revealed the presence of multiple stereomers, which were separated and analyzed using a Chiralpak IA column . The molecular geometry and electronic structure of these compounds can be studied using spectroscopic methods and quantum chemical calculations, as demonstrated by the analysis of a novel quinolinone derivative with a piperidinyl moiety .
Chemical Reactions Analysis
Bromophenyl piperidinones can undergo various chemical reactions due to the presence of reactive sites in the molecule. The bromine atom can participate in substitution reactions, while the carbonyl group can be involved in condensation reactions. For example, the synthesis of a related compound, (1'R)-(-)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, involved an oxidation reaction using bromine . Additionally, the presence of substituents in the beta-position of 1,3-dicarbonyl compounds can influence the outcome of multicomponent reactions catalyzed by bromodimethylsulfonium bromide, leading to the formation of functionalized piperidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl piperidinones can be deduced from spectroscopic analyses and theoretical calculations. For instance, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provided insights into the molecular and vibrational structure of the compound, which can be related to the compound of interest . Theoretical calculations, such as density functional theory (DFT), can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are crucial for understanding the behavior of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthese von pharmazeutischen Verbindungen
1-(3-Bromphenyl)piperidin-2-on dient als Schlüsselzwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Seine Struktur ist entscheidend für den Aufbau von Piperidinderivaten, die in über zwanzig Klassen von Pharmazeutika vorkommen . Insbesondere die Bromphenylgruppe kann weiteren Reaktionen unterzogen werden, um komplexe Moleküle zu erzeugen, die für spezifische therapeutische Ziele entwickelt wurden.
Entwicklung von Medikamenten für das zentrale Nervensystem
Die Piperidin-Einheit ist ein häufiges Merkmal von Medikamenten, die auf das zentrale Nervensystem (ZNS) abzielen. Verbindungen, die von this compound abgeleitet sind, wurden auf ihr Potenzial zur Behandlung von ZNS-Erkrankungen untersucht, darunter Depression, Angstzustände und Schizophrenie .
Antimikrobielle Wirkstoffe
Forschungen haben gezeigt, dass Piperidinderivate antimikrobielle Eigenschaften aufweisen. Die strukturelle Modifikation von this compound kann zur Entwicklung neuer antimikrobieller Wirkstoffe führen, die potenzielle Anwendungen bei der Bekämpfung bakterieller und Pilzinfektionen haben .
Katalyse
Piperidinverbindungen sind dafür bekannt, als Katalysatoren in verschiedenen chemischen Reaktionen zu fungieren. Die Bromphenylgruppe in this compound kann zur Synthese von Katalysatoren verwendet werden, die eine Reihe von organischen Transformationen erleichtern und die Reaktionsgeschwindigkeit und -selektivität verbessern .
Analgetika
Die Piperidinstruktur ist auch im Bereich der Analgetika von Bedeutung. Derivate von this compound wurden auf ihre analgetischen Eigenschaften untersucht, wobei einige vielversprechend als potente Schmerzmittel mit weniger Nebenwirkungen im Vergleich zu traditionellen Opioiden erscheinen .
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 1-(3-Bromophenyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future directions may include the development of new synthesis methods and the exploration of new applications in the pharmaceutical industry .
Wirkmechanismus
Target of Action
The primary target of 1-(3-Bromophenyl)piperidin-2-one is the μ-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain perception, reward, and addiction .
Mode of Action
1-(3-Bromophenyl)piperidin-2-one acts as a full agonist at the MOR . This means it binds to the receptor and activates it, leading to a biological response. Its potency is greater than morphine but less than fentanyl . The activation of the MOR leads to a series of intracellular events, including inhibition of adenylate cyclase, decreased cAMP production, and activation of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
The activation of the MOR by 1-(3-Bromophenyl)piperidin-2-one affects several biochemical pathways. These include the adenylate cyclase pathway , which is inhibited, leading to a decrease in cAMP production. This, in turn, affects downstream signaling pathways, including the activation of potassium channels, leading to hyperpolarization of the neuron .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The activation of the MOR by 1-(3-Bromophenyl)piperidin-2-one leads to analgesic effects , which are reversed by an opioid antagonist . Based on its mechanism of action, it would be expected to produce other typical opioid effects such as respiratory depression and sedation .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-9-4-3-5-10(8-9)13-7-2-1-6-11(13)14/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKXCRWDVIEYPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640833 | |
| Record name | 1-(3-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1016847-66-7 | |
| Record name | 1-(3-Bromophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromophenyl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)





![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)

